Cas no 67337-52-4 (1,3,4-Octadecanetriol, 2-amino-, (2S,3S,4S)-)
67337-52-4 structure
Product Name:1,3,4-Octadecanetriol, 2-amino-, (2S,3S,4S)-
CAS No:67337-52-4
MF:C18H39NO3
MW:317.507166147232
CID:394987
PubChem ID:10892491
Update Time:2025-04-19
1,3,4-Octadecanetriol, 2-amino-, (2S,3S,4S)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Octadecanetriol, 2-amino-, (2S,3S,4S)-
- L-lyxo-phytosphingosine
- 67337-52-4
- SCHEMBL14415162
- D-ribo-Phytosphingosine-13C2,d2
- CHEMBL466395
- D-lyxo-Phytosphingosine
- DTXSID70447443
-
- Inchi: 1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m0/s1
- InChI Key: AERBNCYCJBRYDG-BZSNNMDCSA-N
- SMILES: O[C@H]([C@H]([C@H](CO)N)O)CCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 317.29299411g/mol
- Monoisotopic Mass: 317.29299411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 16
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 86.7Ų
1,3,4-Octadecanetriol, 2-amino-, (2S,3S,4S)- Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
67337-52-4 (1,3,4-Octadecanetriol, 2-amino-, (2S,3S,4S)-) Related Products
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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